molecular formula C7H6F2N2O2 B13209872 5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid

5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B13209872
M. Wt: 188.13 g/mol
InChI Key: BOGAUEBLWDLEAP-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a significant molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid, involves several methodsFor example, the reaction of 2-chloro-5-(difluoromethyl)pyridine with ammonia can yield the desired compound . Another method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, which offer better control over reaction conditions and scalability. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the pyridine ring. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

5-amino-2-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6F2N2O2/c8-6(9)5-4(7(12)13)1-3(10)2-11-5/h1-2,6H,10H2,(H,12,13)

InChI Key

BOGAUEBLWDLEAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)F)N

Origin of Product

United States

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